molecular formula C12H20N2O B3852378 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane

1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane

Cat. No. B3852378
M. Wt: 208.30 g/mol
InChI Key: XJOPTURUZQJSLB-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane, also known as Ro15-4513, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to the class of benzodiazepine ligands and has been shown to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain.

Mechanism of Action

1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane acts as a selective antagonist of the α4β3δ GABA-A receptor subtype. This receptor subtype is found primarily in the extrasynaptic regions of the brain, and is thought to play a role in regulating neuronal excitability. By blocking this receptor subtype, 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane may have anxiolytic and sedative effects.
Biochemical and physiological effects:
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to block some of the effects of alcohol on the GABA-A receptor, suggesting that it may have potential as a treatment for alcohol dependence. 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has also been studied for its potential neuroprotective effects in models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane in lab experiments is that it is a highly selective ligand for the α4β3δ GABA-A receptor subtype, which allows for more precise studies of this receptor subtype. However, one limitation is that 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane. One area of interest is the potential use of 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane as a treatment for alcohol dependence. Another area of interest is the potential neuroprotective effects of 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane in models of traumatic brain injury. Additionally, further studies are needed to fully understand the role of the α4β3δ GABA-A receptor subtype in the brain and the potential therapeutic applications of targeting this receptor subtype.

Scientific Research Applications

1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, and has been used to study the role of GABA-A receptors in these processes. 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has also been used in studies investigating the effects of alcohol on the brain, as it has been shown to block some of the effects of alcohol on the GABA-A receptor.

properties

IUPAC Name

1-methyl-4-[(5-methylfuran-2-yl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11-4-5-12(15-11)10-14-7-3-6-13(2)8-9-14/h4-5H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOPTURUZQJSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(5-methylfuran-2-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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